5-(Benzyloxy)pentanal
Overview
Description
5-(Benzyloxy)pentanal is an organic compound with the molecular formula C₁₂H₁₆O₂. It is a member of the aldehyde family, characterized by the presence of a benzyloxy group attached to the fifth carbon of a pentanal chain. This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Benzyloxy)pentanal can be synthesized through several methods. One common approach involves the reaction of pentane-1,5-diol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, 5-benzyloxy-1-pentanol, which is then oxidized to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The starting material, 5-benzyloxy-1-pentanol, is subjected to controlled oxidation using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄). The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)pentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid, 5-(benzyloxy)pentanoic acid.
Reduction: Reduction of the aldehyde group yields 5-(benzyloxy)pentanol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, KMnO₄, and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 5-(Benzyloxy)pentanoic acid.
Reduction: 5-(Benzyloxy)pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)pentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: This compound is utilized in the production of specialty chemicals and fragrances.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)pentanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect metabolic pathways and cellular processes, making the compound valuable in biochemical research .
Comparison with Similar Compounds
Similar Compounds
5-Benzyloxy-1-pentanol: A closely related compound with a hydroxyl group instead of an aldehyde group.
5-(Benzyloxy)pentanoic acid: The oxidized form of 5-(benzyloxy)pentanal.
4-Benzyloxy-1-butanol: A similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its benzyloxy group provides stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-phenylmethoxypentanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-9H,2,5-6,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNUJAZVJXKPNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453822 | |
Record name | 5-(BENZYLOXY)PENTANAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78999-24-3 | |
Record name | 5-(BENZYLOXY)PENTANAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-(Benzyloxy)pentanal in the synthesis of 2-Deoxy-L-ribose?
A: this compound (4) serves as a crucial intermediate in the synthetic pathway of 2-Deoxy-L-ribose (6) from D-(-)-ribose (1). [] The compound is derived from (3R, 4S)-3, 4-O-isopropylidene-5- benzyloxy-4-pentene (3) through a preferred oxidation at the end of the double bond in the presence of palladium chloride and cuprous chloride. [] The subsequent steps involve the removal of the acetonide protecting group and cyclization to yield phenmethyl 2-dioxidation-L-ribose (5), followed by the removal of the phenmethyl group to obtain the final product, 2-Deoxy-L-ribose (6). []
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